The Definitive Technical Guide to (1R)-2,2-Difluorocyclopropanamine Hydrochloride: Properties, Synthesis, and Applications
The Definitive Technical Guide to (1R)-2,2-Difluorocyclopropanamine Hydrochloride: Properties, Synthesis, and Applications
Executive Summary
In contemporary medicinal chemistry and agrochemical development, the strategic incorporation of fluorinated small-ring systems has become a cornerstone for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. Among these, (1R)-2,2-Difluorocyclopropanamine hydrochloride has emerged as a premium chiral building block[1]. This in-depth guide explores the physicochemical properties, the mechanistic rationale behind its salt formulation, and the self-validating synthetic protocols required to leverage this molecule effectively in drug discovery pipelines.
Chemical Identity & Quantitative Data
The precise stereochemistry of the (1R) enantiomer dictates its spatial interaction within biological target pockets, making its isolation and characterization critical[1].
Table 1: Physicochemical and Identificational Properties
| Property | Value / Description |
| IUPAC Name | (1R)-2,2-difluorocyclopropan-1-amine hydrochloride |
| CAS Number (1R Enantiomer) | 2089150-96-7[2] |
| CAS Number (Racemate) | 105614-25-3[3] |
| Molecular Formula | C₃H₆ClF₂N (or C₃H₅F₂N·HCl) |
| Molecular Weight | 129.54 g/mol [3] |
| Appearance | White to off-white crystalline solid, hygroscopic[3] |
| Boiling Point (Free Base) | ~50.4°C (Predicted)[4] |
| Melting Point (Racemate HCl) | ~145°C[3] |
Mechanistic Causality: Stability & The "Push-Pull" Paradigm
A frequent question among synthetic chemists is why this compound is strictly commercialized and utilized as a hydrochloride salt rather than a free amine. The causality lies in the inherent electronic instability of the free base[5].
The Push-Pull Ring Opening: In its free base form, the nitrogen atom possesses an active lone pair capable of donating electron density into the highly strained cyclopropyl ring (the "push"). Simultaneously, the gem-difluoro group exerts a powerful inductive electron-withdrawing effect (the "pull"). This push-pull dynamic severely weakens the adjacent C–C bonds of the cyclopropyl ring, leading to rapid, spontaneous ring-opening decomposition[5].
By treating the compound with hydrochloric acid, the amine is protonated. This effectively quenches the nitrogen lone pair, completely shutting down the electron-donation pathway and granting the molecule indefinite shelf stability[5].
Fig 1: Mechanistic causality of push-pull decomposition vs. HCl stabilization.
Strategic Utility in Drug Design (E-E-A-T Insights)
As an application scientist, selecting the right bioisostere is a matter of balancing target affinity with metabolic survival. The (1R)-2,2-difluorocyclopropylamine motif is heavily utilized in the development of novel pharmaceuticals and agrochemicals (such as advanced pesticidal compositions)[1][6].
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Cytochrome P450 (CYP) Evasion: The strong C–F bonds block primary sites of oxidative metabolism. Replacing a metabolically vulnerable phenyl or alkyl ring with this motif dramatically increases the half-life of the active pharmaceutical ingredient (API)[1].
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Conformational Rigidity: The cyclopropyl ring locks the amine into a specific spatial vector. This reduces the entropic penalty upon binding to a receptor, often translating to a lower IC₅₀ or Kᵢ value.
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pKa Modulation: The electronegativity of the difluoro group lowers the pKa of the adjacent amine compared to standard aliphatic amines, enhancing membrane permeability and optimizing the drug's LogD at physiological pH.
Experimental Methodology: Stereoselective Synthesis
To ensure scientific integrity, the synthesis of the (1R) enantiomer must be a self-validating system. The following protocol utilizes a chiral auxiliary approach followed by a Curtius rearrangement to guarantee stereochemical retention[1].
Step-by-Step Protocol
Step 1: Diastereoselective Cyclopropanation
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Procedure: Dissolve a substituted cinnamic acid derivative attached to a chiral auxiliary (e.g., Oppolzer's sultam) in anhydrous dichloromethane. Introduce a difluorocarbene source (such as sodium chlorodifluoroacetate) under reflux conditions[1].
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Causality: The steric bulk of the chiral auxiliary physically blocks one face of the alkene, forcing the difluorocarbene to add exclusively to the desired face, establishing the (1R) stereocenter.
Step 2: Auxiliary Cleavage and Curtius Rearrangement
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Procedure: Cleave the auxiliary using LiOH/H₂O to yield the enantiopure carboxylic acid. React the acid with diphenylphosphoryl azide (DPPA) and triethylamine in toluene. Heat to 80°C to induce the Curtius rearrangement, forming an isocyanate intermediate, followed by hydrolysis to the free amine[1].
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Causality: The Curtius rearrangement is strictly stereoretentive. The stereocenter at the C1 position remains entirely undisturbed during the migration from carbon to nitrogen.
Step 3: Salt Formation & Stabilization
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Procedure: Immediately dissolve the unstable free amine in anhydrous diethyl ether. Bubble dry HCl gas through the solution at 0°C until precipitation ceases. Filter the white crystalline solid under an inert argon atmosphere[1].
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Causality: Anhydrous conditions prevent the hygroscopic salt from turning into a sticky oil, ensuring a free-flowing, weighable powder.
Step 4: Validation & Quality Control (Self-Validating Loop)
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System: Analyze the product via Chiral HPLC (e.g., Chiralcel OD-H column). If the enantiomeric excess (e.e.) is < 98%, perform fractional crystallization of the salt from hot ethanol/ethyl acetate. Confirm the absence of ring-opened impurities via ¹⁹F-NMR (looking for distinct AB quartets indicative of the intact gem-difluoro cyclopropyl system).
Fig 2: Stereoselective synthesis and HCl stabilization workflow for the (1R) enantiomer.
References
-
LookChem. "2,2-DIFLUOROCYCLOPROP-1-YLAMINE HYDROCHLORIDE - CAS 105614-25-3". Retrieved from:[Link]
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European Patent Office. "EP 3578541 - Compositions Comprising Molecules Having Pesticidal Utility". Retrieved from:[Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. Cas 105614-25-3,2,2-DIFLUOROCYCLOPROP-1-YLAMINE HYDROCHLORIDE | lookchem [lookchem.com]
- 4. (S)-2,2-Difluorocyclopropanamine , 98% , 2091291-62-0 - CookeChem [cookechem.com]
- 5. 2,2-Difluorocyclopropanecarboximidamide Supplier [benchchem.com]
- 6. EP3283460A1 - Molecules having pesticidal utility, and intermediates, composition, and processes, related thereto - Google Patents [patents.google.com]
